Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a dihydropyridine core The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring further adds to its complexity
Preparation Methods
The synthesis of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the furan ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the furan is coupled with a halogenated dihydropyridine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and alternative solvents to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core will yield a pyridine derivative, while reduction of the nitro group will yield an amino derivative.
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting cardiovascular diseases.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its ability to block calcium channels. The dihydropyridine core interacts with the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload . The nitrophenyl and furan groups may also contribute to the compound’s binding affinity and selectivity for specific calcium channel subtypes .
Comparison with Similar Compounds
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar dihydropyridine core but differ in their substituents, which can affect their pharmacological properties . For example:
Nifedipine: Contains a nitrophenyl group but lacks the furan ring, making it less selective for certain calcium channel subtypes.
Amlodipine: Contains a bulky amine group, which increases its binding affinity and duration of action.
Felodipine: Contains a chlorine-substituted phenyl group, which enhances its potency and selectivity for vascular smooth muscle.
The unique combination of the nitrophenyl and furan groups in this compound may provide it with distinct pharmacological advantages, such as improved selectivity and reduced side effects .
Biological Activity
Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its biological activities, particularly as a calcium channel blocker. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The compound features a dihydropyridine core with the following structural components:
- Molecular Formula : C25H28N2O7
- Molecular Weight : 468.5 g/mol
- Key Functional Groups :
- Dihydropyridine ring
- Ester groups at positions 3 and 5
- Furan ring substituted with a nitrophenyl group
The unique structure contributes to its pharmacological properties, particularly in modulating calcium channels.
This compound primarily acts as a calcium channel blocker . The dihydropyridine moiety interacts with L-type calcium channels, inhibiting calcium influx into vascular smooth muscle cells. This inhibition leads to:
- Vasodilation : Relaxation of blood vessels
- Decreased Cardiac Workload : Reduction in myocardial oxygen demand
These effects make it relevant in the treatment of cardiovascular diseases.
Biological Activity and Research Findings
Research has demonstrated that compounds within the dihydropyridine class exhibit a range of biological activities beyond calcium channel blocking. Studies have indicated potential applications in:
- Anticancer Activity : Some derivatives have shown promise in reversing multi-drug resistance in tumor cells .
- Antimicrobial and Antiviral Effects : Various dihydropyridine derivatives have been investigated for their ability to combat infections .
- Immunomodulation : Certain compounds have demonstrated immunomodulatory properties .
Key Studies and Findings
- Calcium Channel Blocking Activity :
- Structure-Activity Relationship (SAR) :
-
Comparative Analysis :
- Similar compounds such as Nimodipine and Labetalol show varying degrees of efficacy based on their structural modifications. For instance:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Nimodipine | 1,4-Dihydropyridine calcium channel blocker | Used for subarachnoid hemorrhage |
Labetalol | Racemic mixture affecting alpha and beta receptors | Primarily for hypertension |
Methylsergide | Affects serotonin receptors | Used in migraine treatment |
This table illustrates how structural differences impact pharmacological profiles.
Case Studies
Several case studies have explored the efficacy of dihydropyridine derivatives in clinical settings:
- Hypertension Management : Clinical trials have shown that calcium channel blockers like diisopropyl derivatives effectively lower blood pressure in patients with hypertension.
- Cardiac Function Improvement : Studies indicate improved cardiac function metrics in patients treated with dihydropyridine-based therapies compared to traditional treatments.
Properties
CAS No. |
111399-97-4 |
---|---|
Molecular Formula |
C25H28N2O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-11-10-19(34-20)17-8-7-9-18(12-17)27(30)31/h7-14,23,26H,1-6H3 |
InChI Key |
JFMAJLPKTWNAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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